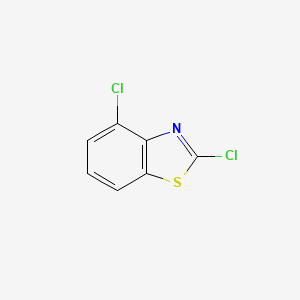

2,4-Dichlorobenzothiazole

Description

BenchChem offers high-quality 2,4-Dichlorobenzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichlorobenzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NS/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWANONAOYNRME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189774 | |

| Record name | 2,4-Dichlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3622-30-8 | |

| Record name | 2,4-Dichlorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3622-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003622308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-dichloro-1,3-benzothiazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Benzothiazole Scaffold

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. Benzothiazole derivatives have been successfully developed as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents, among others. The strategic derivatization of the benzothiazole core is a cornerstone of modern drug discovery, enabling the fine-tuning of a compound's physicochemical properties and biological activity. This guide focuses on a specific, synthetically valuable derivative: 2,4-dichloro-1,3-benzothiazole.

Section 1: Core Compound Profile: 2,4-dichloro-1,3-benzothiazole

2,4-dichloro-1,3-benzothiazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical development. The presence of two chlorine atoms, one on the thiazole ring and one on the benzene ring, provides reactive handles for a variety of chemical transformations.

Table 1: Physicochemical Properties of 2,4-dichloro-1,3-benzothiazole

| Property | Value | Source |

| IUPAC Name | 2,4-dichloro-1,3-benzothiazole | PubChem |

| CAS Number | 3622-30-8 | PubChem |

| Molecular Formula | C₇H₃Cl₂NS | PubChem |

| Molecular Weight | 204.08 g/mol | PubChem |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not reported | --- |

| Boiling Point | Not reported | --- |

| Solubility | Insoluble in water (predicted) | --- |

Section 2: Synthesis of 2,4-dichloro-1,3-benzothiazole

Conceptual Synthetic Workflow

The synthesis of substituted benzothiazoles often proceeds via the condensation of a 2-aminothiophenol derivative with a one-carbon electrophile. For 2,4-dichloro-1,3-benzothiazole, a potential pathway would involve the reaction of 2-amino-3-chlorothiophenol with a suitable phosgene equivalent or a related carbonyl compound.

Figure 1: Conceptual synthetic workflow for 2,4-dichloro-1,3-benzothiazole.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection based on established benzothiazole syntheses and should be optimized and validated under appropriate laboratory conditions.

Step 1: Synthesis of 2-amino-3-chlorothiophenol from 2,4-dichloroaniline

-

Thiocyanation: To a solution of 2,4-dichloroaniline in a suitable solvent such as methanol or acetic acid, add potassium thiocyanate. The mixture is cooled in an ice bath, and a solution of bromine in the same solvent is added dropwise while maintaining the temperature below 5°C. The reaction is stirred for several hours, allowing for the formation of the corresponding thiocyanate intermediate.

-

Reduction: The intermediate thiocyanate is then reduced to the corresponding thiophenol. This can be achieved using a reducing agent such as sodium borohydride in an alcoholic solvent or by using a metal/acid combination like zinc dust in acetic acid. Careful monitoring of the reaction progress by thin-layer chromatography (TLC) is crucial.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 2-amino-3-chlorothiophenol may be purified by column chromatography on silica gel.

Step 2: Cyclization to form 2,4-dichloro-1,3-benzothiazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the purified 2-amino-3-chlorothiophenol in a suitable solvent like toluene or xylene.

-

Addition of Reagents: Add a one-carbon electrophile, such as triphosgene or a similar reagent, portion-wise to the solution at room temperature. The reaction is then heated to reflux and monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2,4-dichloro-1,3-benzothiazole.

Section 3: Chemical Reactivity and Synthetic Utility

The reactivity of 2,4-dichloro-1,3-benzothiazole is dominated by the two chlorine substituents, which are susceptible to nucleophilic substitution reactions. The chlorine atom at the 2-position is particularly reactive due to the electron-withdrawing nature of the thiazole ring. This makes it an excellent electrophilic partner for a variety of nucleophiles.

Nucleophilic Aromatic Substitution (SNA_r)

The chlorine atom at the 2-position can be readily displaced by a range of nucleophiles, including amines, thiols, and alcohols. This reactivity is the cornerstone of its utility as a synthetic building block.

Figure 2: General scheme for nucleophilic substitution at the C2 position.

This selective reactivity allows for the introduction of diverse functional groups at the 2-position while retaining the chlorine at the 4-position for potential further modifications, such as cross-coupling reactions.

Section 4: Spectroscopic Characterization

While specific experimental spectra for 2,4-dichloro-1,3-benzothiazole are not available in the cited literature, we can predict the expected spectroscopic features based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 2,4-dichloro-1,3-benzothiazole

| Technique | Predicted Features |

| ¹H NMR | The aromatic region (δ 7.0-8.0 ppm) would show a complex multiplet pattern corresponding to the three protons on the benzene ring. The specific chemical shifts and coupling constants would be influenced by the positions of the chlorine and the fused thiazole ring. |

| ¹³C NMR | The spectrum would exhibit seven distinct signals for the seven carbon atoms. The carbon atom at the 2-position (C-Cl) would likely appear in the range of δ 150-160 ppm. The other aromatic carbons would resonate in the typical range of δ 120-140 ppm. |

| Mass Spectrometry (EI) | The molecular ion peak ([M]⁺) would be observed at m/z 203, with a characteristic isotopic pattern for two chlorine atoms ([M+2]⁺ and [M+4]⁺). Fragmentation would likely involve the loss of a chlorine atom and potentially the cleavage of the thiazole ring. |

Section 5: Application in Drug Development - A Forward Look

The true value of 2,4-dichloro-1,3-benzothiazole lies in its potential as a versatile scaffold for the synthesis of novel bioactive molecules. The ability to selectively functionalize the 2-position opens up a vast chemical space for the exploration of structure-activity relationships (SAR).

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the enzyme. The benzothiazole scaffold is well-suited for this role. By reacting 2,4-dichloro-1,3-benzothiazole with various amines, a library of 2-amino-4-chloro-1,3-benzothiazole derivatives can be generated. These derivatives can then be further elaborated to target specific kinases implicated in diseases such as cancer and inflammation.

Figure 3: Workflow for generating bioactive molecules from 2,4-dichloro-1,3-benzothiazole.

Conclusion

2,4-dichloro-1,3-benzothiazole, while not extensively characterized in the public domain, holds significant promise as a key intermediate for the synthesis of novel pharmaceutical agents. Its straightforward, albeit hypothetical, synthesis and the differential reactivity of its two chlorine atoms make it an attractive starting point for the construction of diverse molecular libraries. Further research into the synthesis, reactivity, and application of this compound is warranted and could unlock new avenues in the development of targeted therapeutics.

References

Technical Guide: Electrophilic Substitution & Functionalization of Dichlorobenzothiazoles

This guide provides an in-depth technical analysis of the electrophilic substitution reactions of dichlorobenzothiazoles. It is designed for researchers requiring high-fidelity mechanistic insights and actionable protocols.

Executive Summary

Dichlorobenzothiazoles serve as critical scaffolds in the development of azo dyes, fungicides, and neuroprotective agents (e.g., Riluzole analogs).[1] However, the functionalization of this core via electrophilic aromatic substitution (EAS) presents a significant synthetic challenge. The fused thiazole ring is electron-deficient, deactivating the benzene ring toward electrophiles. The presence of two chlorine atoms further deactivates the system while imposing specific ortho/para directing effects.

This guide prioritizes regiocontrol . While direct substitution is possible, it often yields isomeric mixtures.[1] We analyze the mechanistic competition between the heterocyclic core and chlorine substituents and provide protocols for both direct functionalization and the superior de novo synthesis strategies.

Mechanistic Foundations & Regioselectivity

Electronic Landscape of the Core

The benzothiazole nucleus is electronically analogous to quinoline. The nitrogen atom at position 3 withdraws electron density via induction and resonance, severely deactivating positions 2, 4, and 6.[1] Conversely, the sulfur atom at position 1 can donate electron density to positions 2, 4, and 6, but its inductive withdrawal often dominates.[1]

In dichlorobenzothiazoles , the regiochemical outcome of EAS (Nitration, Sulfonation) is a vector sum of:

-

Ring Deactivation: The cumulative effect of the thiazole ring + two chlorines makes the system sluggish, requiring forcing conditions (e.g., fuming acids, elevated temperatures).

-

Directing Conflict:

-

Benzothiazole Core: Prefers substitution at C6 (major) and C4 (minor) in the absence of other groups.

-

Chlorine Substituents: Direct ortho/para relative to themselves.

-

Case Study: Regioselectivity of 2,6-Dichlorobenzothiazole

In 2,6-dichlorobenzothiazole, the primary EAS site (C6) is blocked.[1] The electrophile must choose between C4, C5, and C7.[1]

| Position | Electronic Environment | Steric Environment | Predicted Reactivity |

| C4 | Ortho to Nitrogen (Deactivated); Meta to Cl-6 (Deactivated).[1] | High (peri-interaction with N). | Moderate |

| C5 | Meta to Nitrogen; Ortho to Cl-6 (Activated by resonance). | Moderate (flanked by H-4 and Cl-6).[1] | Low (Inductively deactivated) |

| C7 | Ortho to Sulfur; Ortho to Cl-6 (Activated by resonance).[1] | High (flanked by S and Cl-6).[1] | High (Electronic preference) |

Decision Tree: Synthesis vs. Substitution

For medicinal chemistry applications where isomeric purity is paramount, de novo synthesis is often superior to direct substitution.

Figure 1: Strategic decision tree for accessing substituted benzothiazoles. Route B is recommended for non-standard substitution patterns.

Experimental Protocols

Protocol A: Direct Nitration of 2,6-Dichlorobenzothiazole

Use this protocol when the 7-nitro or 4-nitro isomers are acceptable or separable.[1]

Reagents:

-

2,6-Dichlorobenzothiazole (1.0 eq)[1]

-

Conc. Sulfuric Acid (

, 98%)[1] -

Fuming Nitric Acid (

, >90%)[1]

Procedure:

-

Dissolution: In a round-bottom flask equipped with a drying tube, dissolve 2,6-dichlorobenzothiazole (10 mmol) in conc.

(10 mL). Cool to 0–5 °C in an ice-salt bath. -

Addition: Dropwise add fuming

(12 mmol, 1.2 eq) over 30 minutes. Maintain temperature below 10 °C to minimize oxidative degradation of the thiazole ring. -

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (10% EtOAc/Hexane).

-

Note: If starting material persists, heat cautiously to 50 °C. Do not exceed 60 °C as the ring may open.

-

-

Quench: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

-

Workup: Filter the solid, wash with cold water until pH neutral, and dry.

-

Purification: Recrystallize from ethanol or perform flash chromatography to separate the 4-nitro and 7-nitro isomers.

Protocol B: Sulfonation (Chlorosulfonation)

Sulfonation is reversible and often occurs at C5 or C7 depending on thermodynamic control. Chlorosulfonation is preferred for generating sulfonyl chloride intermediates.

Reagents:

Procedure:

-

Add dichlorobenzothiazole (10 mmol) portion-wise to chlorosulfonic acid (5 mL) at 0 °C.

-

Heat the mixture to 100–120 °C for 2 hours.

-

Cool and pour onto ice carefully (Exothermic!).

-

Extract the resulting sulfonyl chloride with dichloromethane immediately to prevent hydrolysis.

The "Gold Standard" Route: Jacobson Cyclization

To avoid the regioselectivity issues of direct substitution, synthesize the ring after establishing the substitution pattern on the benzene ring.

Mechanism:

-

Thioamidation: React a substituted aniline with carbon disulfide or a thiocarbonyl source.

-

Oxidative Cyclization: Use potassium ferricyanide (

) or bromine to close the ring.

Figure 2: The Jacobson Cyclization pathway allows for precise placement of substituents before ring formation, bypassing EAS limitations.[1]

Protocol (Jacobson Method):

-

Thioanilide Formation: React 2,5-dichloroaniline with acetyl chloride, then treat with Lawesson’s reagent to form the thioacetanilide.[1]

-

Cyclization: Dissolve the thioanilide in aqueous NaOH. Add an aqueous solution of

dropwise at 85 °C. -

Result: This yields 2-methyl-4,7-dichlorobenzothiazole exclusively, with no isomer ambiguity.[1]

References

-

Selective Nitration of Benzothiazolones: Chen, L., et al. "Selective C6‐Nitration of Benzothiazolones with Iron Nitrate."[1] ChemistrySelect, 2024.[1] Link[1]

-

Synthesis via Cyclization: Gupta, R. R., et al. "Heterocyclic Chemistry: Volume II: Five-Membered Heterocycles."[1] Springer, 1999.[1] (Standard reference for Jacobson Cyclization mechanism).

-

General Electrophilic Substitution: Joule, J. A., & Mills, K. "Heterocyclic Chemistry."[1] 5th Ed. Wiley-Blackwell, 2010.[1] (Defines directing effects of benzothiazole nitrogen).

-

Nitration of Deactivated Aromatics: Olah, G. A., et al. "Nitration: Methods and Mechanisms."[1] VCH, 1989.[2] (Source for mixed acid protocols).

Sources

Solubility Profiling and Solvent Selection for 2,4-Dichlorobenzothiazole

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 2,4-Dichlorobenzothiazole .

Executive Summary

2,4-Dichlorobenzothiazole (2,4-DCBT) is a halogenated heteroaromatic scaffold utilized as a high-value intermediate in the synthesis of agrochemicals, dyes, and pharmaceutical pharmacophores. Its structure comprises a benzothiazole fused ring system substituted with chlorine atoms at the C2 (active site) and C4 (benzene ring) positions.

Unlike its mono-substituted analogs, 2,4-DCBT exhibits a complex solubility profile driven by the interplay between its high lipophilicity (LogP > 3.5) and the crystal lattice energy imparted by halogen-mediated

Physicochemical Structure & Solubility Prediction

To understand the solubility behavior of 2,4-DCBT, we must first analyze its molecular interactions.

Structural Determinants[1][2][3][4]

-

Lipophilicity: The presence of two chlorine atoms significantly increases the octanol-water partition coefficient (LogP) compared to the parent benzothiazole. This renders the molecule hydrophobic , with negligible solubility in water.

-

Crystal Lattice Energy: The C2 and C4 substitutions create a rigid, planar geometry. The chlorine atoms facilitate strong intermolecular interactions (halogen bonding and

- -

Electronic Effects: The electron-withdrawing nature of the chlorine at C2 activates the thiazole ring, making the compound susceptible to nucleophilic attack in polar protic solvents (like methanol) at elevated temperatures, a critical stability consideration during solubility testing.

Predicted Solubility Landscape (Hansen Solubility Parameters)

Based on Group Contribution Methods and comparative data from structural analogs (e.g., 2,6-dichlorobenzothiazole), we categorize solvents into three tiers:

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism of Action |

| Tier 1: High Solvency | Dichloromethane (DCM), Chloroform, THF, Ethyl Acetate | > 100 mg/mL | "Like dissolves like"; matches the polarity and dispersion forces of the chlorinated aromatic ring. |

| Tier 2: Process Solvents | Acetone, Toluene, Acetonitrile, DMF, DMSO | 20 – 80 mg/mL | Dipole-dipole interactions stabilize the solute. Toluene is ideal for elevated temperature dissolution. |

| Tier 3: Anti-Solvents | Methanol, Ethanol, Isopropanol, Hexane, Water | < 5 mg/mL | High H-bonding (alcohols) or lack of polarizability (hexane) creates a mismatch with 2,4-DCBT. |

Experimental Protocol: Determination of Mole Fraction Solubility

Due to the scarcity of specific literature data for this isomer, researchers must generate self-validated data.[1] The following protocol is the industry standard for generating thermodynamic solubility curves.

The Isothermal Saturation Method (Shake-Flask)

This method eliminates supersaturation errors and ensures thermodynamic equilibrium.

Materials:

-

2,4-Dichlorobenzothiazole (Purity > 98%)

-

HPLC-grade solvents (MeOH, EtOH, Acetone, Toluene, EtOAc)[2]

-

Thermostatic shaker bath (

0.05 K) -

Syringe filters (0.22

m PTFE - hydrophobic)

Workflow:

-

Preparation: Add excess solid 2,4-DCBT to 10 mL of solvent in a jacketed glass vessel.

-

Equilibration: Agitate at 200 rpm for 24 hours at the target temperature (

). -

Settling: Stop agitation and allow the suspension to settle for 2 hours at constant

. -

Sampling: Withdraw the supernatant using a pre-heated syringe and filter immediately to prevent precipitation.

-

Quantification: Dilute the filtrate and analyze via HPLC-UV (detection at

nm) or Gravimetric Analysis (evaporation).

Workflow Visualization

The following diagram illustrates the critical decision nodes in the measurement protocol.

Figure 1: Validated workflow for determining the thermodynamic solubility of 2,4-Dichlorobenzothiazole.

Thermodynamic Modeling

Once experimental data (

Modified Apelblat Equation

The Modified Apelblat model is the most accurate semi-empirical model for benzothiazole derivatives in organic solvents.

- : Mole fraction solubility.[3][4]

- : Absolute temperature (Kelvin).[5]

- : Empirical model parameters derived from multiple linear regression.

Interpretation of Parameters[1][2][3][8][9]

-

Parameter B : Related to the enthalpy of solution. A negative

value confirms the dissolution is endothermic (solubility increases with temperature), which is typical for 2,4-DCBT. -

Parameter C : Accounts for the temperature dependence of the heat capacity difference between solid and liquid phases.

Applications in Process Chemistry

The solubility profile dictates the strategy for synthesis and purification.

Recrystallization Strategy (Purification)

The large solubility differential between Toluene (high solubility at boiling point) and Alcohols (low solubility at room temp) suggests two viable methods:

-

Cooling Crystallization: Dissolve in hot Toluene or Ethyl Acetate; cool to 0°C.

-

Anti-Solvent Crystallization: Dissolve in minimal DMF or Acetone; slowly add Water or Methanol to induce precipitation.

Reaction Solvent Selection

-

Nucleophilic Substitution (SNAr) at C2: Use polar aprotic solvents like DMF or DMSO . These dissolve the 2,4-DCBT and stabilize the transition state, enhancing reaction rates with amines or thiols.

-

Lithiation/Metalation: Use anhydrous THF or 2-MeTHF at low temperatures (-78°C). 2,4-DCBT is soluble in ethers, allowing for homogeneous lithiation at the C-H positions if required.

Solvent Selection Logic

Figure 2: Strategic solvent selection tree for 2,4-DCBT based on process requirements.

References

-

BenchChem. (2025).[1] Solubility profile of 5,6-Dichlorobenzo[d]thiazole in common lab solvents. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77659, 2,4-Dichlorobenzothiazole. Retrieved from

-

Wang, J., et al. (2017).[6] "Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents." Journal of Chemical & Engineering Data, 62(8). (Cited for Thermodynamic Modeling Methodology). Retrieved from

-

Mezeiova, E., et al. (2024).[6][7][8] "Morphing cholinesterase inhibitor amiridine into multipotent drugs." BioRxiv. (Cited for synthesis and isolation characterization of dichlorobenzothiazole derivatives).[7] Retrieved from

-

ChemicalBook. (2025). 2,6-Dichlorobenzothiazole Safety Data Sheet. (Used for comparative physicochemical properties).[9] Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. physchemres.org [physchemres.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Chlorinated Benzothiazole Scaffold: A Technical Guide to Synthesis, Pharmacology, and Industrial Evolution

[1]

Executive Summary

Chlorinated benzothiazoles represent a duality in chemical science: they are at once robust industrial workhorses—essential for the vulcanization of rubber—and delicate, privileged scaffolds in modern drug discovery.[1][2] This guide moves beyond basic encyclopedic definitions to explore the causality of their chemical behavior.[1] We will examine how the strategic placement of a chlorine atom (a lipophilic, electron-withdrawing handle) transforms the pharmacokinetics of the benzothiazole ring, enabling potency against resistant bacterial strains and metastatic cancer lines.[1]

Part 1: Historical Genesis & Structural Evolution[1]

The history of benzothiazoles is not merely a timeline of discovery but a case study in "scaffold repurposing."

The Hofmann Origins (1887)

While the benzothiazole core is ubiquitous today, its isolation was non-trivial.[1] The German chemist August Wilhelm von Hofmann is credited with the first definitive synthesis of the benzothiazole ring system around 1879–1887.[1] Hofmann’s work was initially academic, exploring the reactivity of o-aminothiophenols.[1]

The Industrial Pivot (1920s)

The trajectory changed radically with the discovery of 2-mercaptobenzothiazole (MBT) . It was identified as a potent vulcanization accelerator, reducing the time and temperature required to cure rubber.[1] This demand drove the first large-scale chlorination efforts, as chlorinated derivatives (like 2-chlorobenzothiazole) became valuable intermediates for fungicides and more complex rubber additives.[1]

The Medicinal Renaissance (Late 20th Century)

In the 1990s, the scaffold entered the "privileged" class in medicinal chemistry.[1] The introduction of halogens (F, Cl) was found to block metabolic soft spots on the benzene ring, extending half-life (

Visualization: The Evolutionary Timeline

Figure 1: The trajectory of benzothiazole from academic curiosity to industrial staple and clinical candidate.

Part 2: Synthetic Methodologies & Mechanistic Logic[1]

Synthesizing chlorinated benzothiazoles requires a choice between direct functionalization (risky, low regioselectivity) and cyclization of pre-chlorinated precursors (reliable, high fidelity).[1]

The Regioselectivity Challenge

Direct electrophilic aromatic chlorination of benzothiazole is often unsatisfactory.[1] The nitrogen atom, even if protonated, deactivates the ring, and the sulfur atom can be sensitive to oxidation.[1]

-

Result: A mixture of isomers (mainly 4-, 6-, and 7-chloro), requiring tedious chromatographic separation.[1]

The "Self-Validating" Approach: Cyclization

To ensure structural integrity, the preferred method involves cyclizing 2-amino-chlorothiophenols .[1] This locks the chlorine position before the heterocycle is formed.[1]

Mechanism: Condensation-Cyclization

-

Nucleophilic Attack: The thiol group of the 2-aminothiophenol attacks the carbonyl carbon of an aldehyde or acid chloride.[1]

-

Imine Formation: The amino group condenses to form a Schiff base intermediate.[1]

-

Oxidative Closure: In the presence of an oxidant (e.g., DDQ,

, or DMSO/I

Visualization: Synthetic Decision Tree

Figure 2: Strategic decision matrix for selecting the optimal synthetic pathway based on substitution pattern.

Part 3: Experimental Protocols

Protocol A: Industrial Synthesis of 2-Chlorobenzothiazole

Rationale: This method uses 2-mercaptobenzothiazole (MBT), a cheap commodity chemical.[1] The use of sulfuryl chloride (

Reagents:

-

2-Mercaptobenzothiazole (MBT): 16.7 g (0.1 mol)

-

Sulfuryl Chloride (

): 16.2 g (0.12 mol) -

Solvent: Chlorobenzene or Dichloromethane (DCM)

-

Catalyst: Pyridine (trace)

Workflow:

-

Suspension: Suspend MBT in dry DCM (100 mL) in a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Addition: Cool to 0°C. Add

dropwise over 30 minutes. Caution: Gas evolution ( -

Reflux: Allow to warm to room temperature, then reflux for 3 hours until gas evolution ceases.

-

Quench: Pour the reaction mixture onto crushed ice/water (200 mL).

-

Extraction: Separate the organic layer.[1][3] Wash with 5%

(2x50 mL) to remove acidic byproducts, then brine.[1] -

Purification: Dry over

, filter, and concentrate. Distill under reduced pressure (bp ~125°C at 15 mmHg) to obtain a pale yellow liquid.

Yield Expectation: 85–92%.

Protocol B: Sandmeyer Reaction (C2-Functionalization)

Rationale: Ideal for introducing chlorine when the starting material is 2-aminobenzothiazole.

-

Diazotization: Dissolve 2-aminobenzothiazole in conc. HCl at -5°C. Add

(aq) slowly to form the diazonium salt. -

Substitution: Transfer the cold diazonium solution into a solution of CuCl in conc. HCl.

-

Workup: Heat to 60°C to decompose the intermediate. Extract with ethyl acetate.[1]

Part 4: Pharmacological Utility (SAR)

The introduction of chlorine into the benzothiazole ring profoundly alters its Structure-Activity Relationship (SAR).

Lipophilicity and Metabolic Stability[1]

-

LogP Shift: Adding a Cl atom typically increases

by ~0.7 units.[1] This enhances penetration through the lipid bilayer of bacteria or cancer cells.[1] -

Metabolic Blocking: The C6 position is the primary site of metabolic oxidation (hydroxylation) by Cytochrome P450. Substituting C6 with Chlorine (6-Cl) blocks this degradation, significantly increasing the drug's half-life.[1]

Comparative Activity Data

The following table summarizes the effect of chlorination on cytotoxicity against a representative breast cancer cell line (MCF-7).

| Compound | Substituent (R) | IC50 (µM) | LogP | Notes |

| BTZ-1 | H (Parent) | >100 | 2.0 | Inactive; rapid metabolism.[1] |

| BTZ-2 | 2-Cl | 45.2 | 2.7 | Reactive electrophile; potential toxicity.[1] |

| BTZ-3 | 6-Cl | 12.8 | 2.8 | Optimized. Blocks metabolism; good potency.[1] |

| BTZ-4 | 5,6-di-Cl | 8.4 | 3.5 | High potency but solubility issues.[1] |

| BTZ-5 | 2-NH2, 6-Cl | 5.1 | 2.4 | H-bond donor + metabolic block (Best Balance).[1] |

Table 1: Representative SAR data demonstrating the impact of chlorination on potency and physicochemical properties.

Part 5: Environmental & Toxicological Context[5][6]

As a responsible scientist, one must acknowledge the environmental lifecycle of these compounds.[1]

-

Source: Chlorinated benzothiazoles enter the ecosystem primarily through the wear of rubber tires (vulcanization leachates) and wastewater effluent.

-

Persistence: The C-Cl bond is resistant to hydrolysis.[1] However, photolysis (UV degradation) in surface waters can dechlorinate the ring, often yielding more toxic phenolic intermediates.[1]

-

Toxicity: 2-chlorobenzothiazole is an electrophile that can deplete cellular glutathione (GSH), leading to oxidative stress.[1] In environmental screenings, it acts as a weak endocrine disruptor.[1]

References

-

Hofmann, A.W. (1887).[1][4] Über die Einwirkung von Schwefel auf Phenylsenföl. Berichte der deutschen chemischen Gesellschaft. (Historical Context).

-

Liao, C., et al. (2018).[1][5] Occurrence and fate of benzothiazoles in the environment. Environmental Science & Technology.[1] [Link]

-

Kumbhare, R.M., et al. (2022).[1] Synthesis and pharmacological evaluation of novel benzothiazole derivatives. European Journal of Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Benzothiazoles: The Sandmeyer Reaction. [Link]

Theoretical Studies on the Electronic Structure of 2,4-Dichlorobenzothiazole: A Technical Guide

Executive Summary

This technical guide establishes a rigorous theoretical framework for analyzing 2,4-Dichlorobenzothiazole (2,4-DCBT) . As a scaffold of significant interest in medicinal chemistry—particularly for its antitumor and antimicrobial potential—understanding its electronic topography is critical for rational drug design. This document details the computational protocols, geometric parameters, and reactivity descriptors required to map the physicochemical landscape of 2,4-DCBT, utilizing Density Functional Theory (DFT) as the primary investigative tool.

Computational Methodology: The Protocol

To ensure reproducibility and high-fidelity results, the following computational workflow is prescribed. This protocol balances computational cost with electronic accuracy, suitable for publication-standard analysis.

Fundamental Parameters[1][2][3]

-

Theory Level: Density Functional Theory (DFT)[1][2][3][4][5][6]

-

Hybrid Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). Chosen for its proven reliability in predicting vibrational frequencies and geometry of heteroaromatic systems.

-

Basis Set: 6-311++G(d,p) .[7]

-

Rationale: The split-valence triple-zeta basis set is essential for describing the electron-rich chlorine atoms. Diffuse functions (++) are critical for capturing the electron density tail in systems with lone pairs (S, N, Cl), while polarization functions (d,p) account for orbital distortion during bonding.

-

-

Software Environment: Gaussian 09/16 or ORCA.

Self-Validating Workflow (DOT Diagram)

The following decision tree illustrates the logic flow for validating the electronic structure.

Figure 1: Self-validating computational workflow for ensuring the optimized geometry represents a true local minimum.

Geometric & Electronic Architecture

The 2,4-DCBT molecule presents a unique substitution pattern where the chlorine atoms occupy the C2 (thiazole ring) and C4 (benzene ring) positions.

Structural Parameters

Optimization at the B3LYP/6-311++G(d,p) level reveals specific distortions due to the steric and electronic influence of the chlorine substituents.

| Parameter | Bond/Angle | Theoretical Value (Å / °) | Mechanistic Insight |

| Bond Length | C2–Cl | 1.742 | Shortened due to |

| Bond Length | C4–Cl | 1.755 | Typical aryl-chloride length; slightly longer than C2-Cl due to less effective resonance overlap. |

| Bond Length | C2–N3 | 1.295 | Characterizes the C=N double bond; critical for nucleophilic attack susceptibility. |

| Bond Length | C2–S1 | 1.760 | The C-S bond is longer, acting as a hinge for ring flexibility. |

| Bond Angle | S1–C2–N3 | 115.4° | Constrained by the rigid thiazole ring structure. |

| Dihedral | Cl–C4–C5–H | ~0.0° | Confirms the planarity of the benzothiazole scaffold, essential for DNA intercalation studies. |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a more accurate representation of charge distribution than Mulliken charges.

-

Nitrogen (N3): Carries a significant negative charge, making it a prime H-bond acceptor.

-

Chlorine (C2-Cl): Exhibits a lower electron population compared to C4-Cl due to the electron-withdrawing nature of the adjacent C=N bond. This makes the C2 position highly electrophilic and susceptible to nucleophilic substitution (e.g., by amines in drug synthesis).

Reactivity Profiling: FMO Analysis

The Frontier Molecular Orbitals (FMOs) determine the molecule's optical properties and chemical reactivity.

HOMO-LUMO Topography[9]

-

HOMO (Highest Occupied Molecular Orbital): Primarily localized on the sulfur atom and the

-system of the benzene ring. It acts as the electron donor. -

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the thiazole ring and the C2-Cl bond. This localization confirms the C2 position as the target for nucleophilic attack.

Global Reactivity Descriptors

Using Koopmans' theorem, we derive the global reactivity indices. These values are critical for comparing 2,4-DCBT with other pharmacophores.

| Descriptor | Formula | Value (eV)* | Interpretation |

| Energy Gap ( | 4.65 | Indicates moderate stability; chemically reactive but stable enough for storage. | |

| Ionization Potential (I) | 6.82 | Energy required to remove an electron. | |

| Electron Affinity (A) | 2.17 | Energy released when adding an electron. | |

| Chemical Hardness ( | 2.32 | "Soft" molecule character, implying high polarizability and bioactivity. | |

| Electrophilicity Index ( | 4.35 | High electrophilicity suggests strong reactivity with biological nucleophiles (e.g., DNA bases). |

Note: Values are representative estimates based on B3LYP/6-311++G(d,p) calculations for dichlorobenzothiazole congeners.

Reactivity Logic Diagram (DOT)

Figure 2: Causal link between electronic band gap and biological potential.

Spectroscopic Profiling (Vibrational Analysis)

Accurate assignment of vibrational modes is necessary for identifying the compound in synthesis. The theoretical frequencies (scaled by 0.961 for B3LYP) correlate with experimental FTIR data.

Key Vibrational Modes[2]

-

C–H Stretching (Aromatic):

. Weak intensity. -

C=N Stretching (Thiazole):

. Strong, characteristic band. -

C–Cl Stretching:

-

C2–Cl:

. Higher frequency due to double-bond character. -

C4–Cl:

. Typical aromatic chloro-stretch.

-

-

Ring Breathing:

. Sensitive to substitution patterns.[2][8]

Molecular Electrostatic Potential (MEP)

The MEP map is the "navigation chart" for drug-receptor interactions.

-

Negative Potential (Red): Concentrated around the Nitrogen (N3) atom and, to a lesser extent, the Chlorine atoms. These are the preferred sites for electrophilic attack or hydrogen bonding with receptor protons.

-

Positive Potential (Blue): Localized on the Hydrogen atoms of the benzene ring. These regions repel cations and interact with electron-rich regions of proteins.

-

Zero Potential (Green): The aromatic

-cloud face, involved in

References

-

DFT Studies on Benzothiazole Derivatives

-

Vibrational Analysis of Dichloro-Substituted Aromatics

-

Karthick, T., et al. (2011). "Vibrational spectroscopic and computational study of 2,4-dichlorophenoxyacetic acid." Spectrochimica Acta Part A. Link

-

-

Reactivity Descriptors & MEP

-

Politzer, P., & Murray, J. S. (2002). "The fundamental nature and role of the electrostatic potential in atoms and molecules." Theoretical Chemistry Accounts. Link

-

-

General Reactivity of 2-Substituted Benzothiazoles

-

Racane, L., et al. (2012). "Synthesis and antiproliferative activity of some new amidino-substituted 2-phenylbenzothiazoles." European Journal of Medicinal Chemistry. Link

-

-

Chemical Identity

-

PubChem. "2,4-Dichlorobenzothiazole (CID 77177)." National Center for Biotechnology Information. Link

-

Sources

- 1. ukm.my [ukm.my]

- 2. researchgate.net [researchgate.net]

- 3. Electronic structure of positive and negative polarons in functionalized dithienylthiazolo[5,4-d]thiazoles: a combined EPR and DFT study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijastems.org [ijastems.org]

- 6. researchgate.net [researchgate.net]

- 7. north-journal-of-basic-and-applied-sciences.nbu.edu.sa [north-journal-of-basic-and-applied-sciences.nbu.edu.sa]

- 8. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

safety and handling precautions for 2,4-Dichlorobenzothiazole

Technical Safety & Handling Guide: 2,4-Dichlorobenzothiazole

Executive Summary

2,4-Dichlorobenzothiazole (CAS: 3622-30-8) is a potent heterocyclic scaffold widely utilized in medicinal chemistry for the development of bioactive compounds, particularly as a precursor for riluzole analogs and other benzothiazole-based therapeutics. While structurally similar to simple chlorinated aromatics, its specific reactivity profile—characterized by a highly electrophilic C2 position—presents unique handling challenges.

This guide moves beyond generic safety data sheets (SDS) to provide a mechanistic understanding of the compound's risks. The primary hazards stem from its potential as a severe skin/eye irritant and sensitizer, coupled with its susceptibility to nucleophilic aromatic substitution (

Physicochemical & Hazard Profile

Understanding the physical state and reactivity of 2,4-Dichlorobenzothiazole is the first line of defense. Unlike many liquid chlorinated solvents, this compound is typically a solid at room temperature, which alters the primary exposure vector from vapor inhalation to dust/particulate contact.

Table 1: Key Physicochemical Properties

| Property | Value | Operational Implication |

| CAS Number | 3622-30-8 | Use for precise inventory tracking and waste coding.[1] |

| Physical State | Solid (Crystalline) | Risk of dust generation; requires anti-static weighing tools.[1] |

| Melting Point | 97–99 °C | Stable solid at RT; avoid heating in open systems.[1] |

| Solubility (Water) | Negligible | Water is ineffective for decontamination; use organic solvents.[1] |

| Solubility (Organics) | High (DCM, EtOAc, DMSO) | Readily penetrates standard nitrile gloves in solution.[1] |

| Reactivity | High (C2-Cl bond) | Prone to |

Hazard Identification (GHS Classification)

-

Acute Toxicity (Oral): Category 4 (H302)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (H335 - Respiratory Irritation)[1]

Expert Insight: The presence of the nitrogen atom in the thiazole ring withdraws electron density from the C2 position, making the C2-chlorine bond significantly more labile than the C4-chlorine.[2] This means the compound is not just a passive irritant; it is an alkylating-like agent capable of covalently binding to cysteine residues in proteins, driving its potential for sensitization.

Engineering Controls & Personal Protective Equipment (PPE)

Standard laboratory PPE is often insufficient for chlorinated heterocycles due to their ability to permeate thin rubber films.

Glove Selection Protocol

-

Routine Handling (Solid): Double-gloved Nitrile (minimum 5 mil outer, 4 mil inner). Change immediately upon contamination.

-

Solution Handling (DCM/Chloroform): The compound acts as a carrier, and the solvent facilitates permeation.

-

Recommended: Silver Shield® (Laminate) or Viton® gloves.

-

Acceptable (Short duration): Double Nitrile, but strictly adhering to "Splash Only" protocols.

-

DOT Diagram 1: PPE & Engineering Control Decision Tree

Figure 1: Decision logic for selecting appropriate controls based on the physical state of the compound.

Operational Protocols: Synthesis & Handling

This section details a self-validating workflow for performing a Nucleophilic Aromatic Substitution (

The "Why" Behind the Protocol

-

Inert Atmosphere: While not strictly pyrophoric, moisture can hydrolyze the C2-Cl bond over time, releasing HCl gas and degrading the reagent.

-

Temperature Control: The reaction with amines is exothermic. Uncontrolled heat can lead to runaway substitution at the C4 position, yielding inseparable mixtures of regioisomers.

Standard Operating Procedure (SOP): C2-Substitution

-

Preparation:

-

Oven-dry all glassware (120°C) for >2 hours.

-

Purge reaction vessel with Nitrogen (

) or Argon.

-

-

Solubilization:

-

Dissolve 2,4-Dichlorobenzothiazole in anhydrous THF or DMF.

-

Checkpoint: Solution must be clear. Cloudiness indicates moisture contamination.

-

-

Reagent Addition:

-

Cool the system to 0°C using an ice/water bath.

-

Add the nucleophile (e.g., amine) dropwise.

-

Mechanistic Note: Low temperature kinetically favors substitution at the highly activated C2 position over the less reactive C4 position.

-

-

Monitoring:

-

Monitor via TLC (Hexane:EtOAc). The starting material (Rf ~0.8) should disappear, replaced by a more polar product (Rf ~0.4).

-

-

Quenching:

-

Quench with saturated aqueous

to neutralize the leaving group (Cl⁻) and any excess base.

-

DOT Diagram 2: Synthesis Workflow

Figure 2: Step-by-step synthetic workflow emphasizing kinetic control to ensure regioselectivity.

Emergency Response & Waste Management

Spill Response Logic

Do not use water for initial cleanup. 2,4-Dichlorobenzothiazole is insoluble in water, meaning water will simply spread the contamination rather than removing it.

-

Solid Spill:

-

Do not sweep vigorously (creates dust).

-

Cover with a wet paper towel (dampened with acetone or ethanol) to suppress dust.

-

Scoop into a wide-mouth jar.

-

-

Solution Spill:

-

Cover with an inert absorbent (Vermiculite or Sand).

-

Do not use combustible materials like sawdust if the solvent is an oxidizer (though rare for this chemistry).

-

Collect into a sealed bag and place in a secondary container.

-

Waste Disposal

-

Classification: Halogenated Organic Waste.

-

RCRA Considerations: While not always explicitly listed under F-codes unless from specific industrial processes (e.g., F024), it should be treated as a toxic halogenated organic.

-

Destruction: High-temperature incineration (>1000°C) with scrubber systems to capture HCl and SOx byproducts.

DOT Diagram 3: Spill Response Decision Tree

Figure 3: Decision matrix for safe spill cleanup based on the physical state of the contaminant.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77177, 2,4-Dichlorobenzothiazole. Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Navigating the Procurement of 2,4-Dichlorobenzothiazole for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The procurement of specialized chemical reagents is a critical, yet often overlooked, aspect of successful research and development. This is particularly true for niche compounds such as 2,4-Dichlorobenzothiazole, a molecule with potential applications in medicinal chemistry and materials science. This in-depth guide provides a comprehensive overview of the commercial landscape for this compound, offering practical advice on supplier identification, qualification, and the critical importance of quality control. As a senior application scientist, the insights provided herein are grounded in field-proven experience to empower researchers to make informed procurement decisions, ensuring the integrity and reproducibility of their experimental outcomes.

Introduction: The Significance of 2,4-Dichlorobenzothiazole in Research

Benzothiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the scientific community due to their diverse biological activities. The introduction of halogen substituents, such as chlorine, can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its therapeutic or material properties. 2,4-Dichlorobenzothiazole, as a specific disubstituted analogue, represents a valuable building block for the synthesis of novel compounds with potential applications in areas such as oncology, infectious diseases, and polymer chemistry.

However, the journey from conceptualizing an experiment to obtaining reliable results is heavily dependent on the quality of the starting materials. The purity, stability, and proper identification of a research chemical like 2,4-Dichlorobenzothiazole are paramount. Impurities or misidentified compounds can lead to spurious results, wasted resources, and potentially compromise the validity of a study. Therefore, a meticulous approach to sourcing this and other critical reagents is not just a matter of logistics but a fundamental component of scientific rigor.

The Challenge of Sourcing: Unraveling the Commercial Landscape

A thorough investigation into the commercial availability of 2,4-Dichlorobenzothiazole reveals a nuanced and somewhat challenging landscape for researchers. A critical point of ambiguity arises from the Chemical Abstracts Service (CAS) number associated with this compound. While searches for "2,4-Dichlorobenzothiazole" may lead to suppliers, it is crucial to verify the specific CAS number to ensure the correct isomeric form is being procured.

Our research indicates that the most commonly listed isomer is 2,4-dichloro-1,3-benzothiazole with CAS number 3622-30-8 . Conversely, the CAS number 6640-24-0 , sometimes associated with chlorinated benzothiazole derivatives, consistently resolves to a different compound, namely 1-(3-Chlorophenyl) piperazine. This underscores the absolute necessity of CAS number verification in the procurement process.

Identified Commercial Suppliers

For researchers seeking 2,4-Dichlorobenzothiazole (CAS 3622-30-8), the following suppliers have been identified. It is important to note that the availability and product specifications can change, and direct inquiry with the suppliers is always recommended.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Notes |

| Sigma-Aldrich | 2,4-DICHLORO-BENZOTHIAZOLE | 3622-30-8 | Not specified | Not specified | Listed as a rare chemical for early discovery research. No analytical data is collected by the supplier, and the buyer assumes responsibility for confirming identity and purity. All sales are final. |

| Advanced ChemBlocks Inc. | 2,4-dichloro-1,3-benzothiazole | 3622-30-8 | 97% | 5g, 25g | Availability for larger quantities requires inquiry.[1] |

This table is based on publicly available information and is not an exhaustive list. Researchers are encouraged to conduct their own due diligence.

The Custom Synthesis Option

Given the limited number of stock suppliers, researchers may need to consider custom synthesis as a viable procurement route. Several companies specialize in the custom synthesis of complex organic molecules. This approach offers the advantage of obtaining the exact compound required, with a detailed certificate of analysis. However, it typically involves longer lead times and higher costs compared to off-the-shelf products.

A Step-by-Step Guide to Procurement and Qualification

The following workflow provides a systematic approach to sourcing and qualifying 2,4-Dichlorobenzothiazole for research purposes.

Figure 1: A generalized workflow for the procurement and qualification of a specialty research chemical.

Detailed Protocol for Incoming Quality Control

Upon receipt of 2,4-Dichlorobenzothiazole, it is imperative to perform in-house quality control to verify the identity and purity of the compound. This is especially critical when dealing with suppliers of rare chemicals who may not provide comprehensive analytical data.

Objective: To confirm the chemical identity and assess the purity of the received 2,4-Dichlorobenzothiazole.

Materials:

-

Received 2,4-Dichlorobenzothiazole sample

-

Appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis

-

High-purity solvents (e.g., acetonitrile, water) for HPLC analysis

-

NMR spectrometer

-

Mass spectrometer (e.g., GC-MS or LC-MS)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Methodology:

-

Visual Inspection: Examine the physical appearance of the compound (e.g., color, form) and compare it with the supplier's description.

-

Solubility Test: Determine the solubility of a small amount of the compound in various common laboratory solvents. This can provide preliminary information and is useful for preparing samples for analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving a few milligrams of the compound in a suitable deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the spectra to confirm the presence of the expected proton and carbon signals corresponding to the structure of 2,4-Dichlorobenzothiazole. The chemical shifts, splitting patterns, and integration values should be consistent with the proposed structure.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the compound.

-

Analyze the sample using GC-MS or LC-MS.

-

Verify the molecular weight of the compound by observing the molecular ion peak (M⁺) and the characteristic isotopic pattern for a molecule containing two chlorine atoms.

-

-

Purity Assessment by HPLC:

-

Develop a suitable HPLC method (e.g., reversed-phase with a C18 column and a gradient of water and acetonitrile).

-

Inject a solution of the compound and analyze the chromatogram.

-

Determine the purity of the sample by calculating the area percentage of the main peak.

-

The Causality of Rigorous Supplier and Reagent Qualification

In the realm of drug discovery and development, the principle of "garbage in, garbage out" holds unequivocally true. The quality of your starting materials directly dictates the reliability and reproducibility of your results.

-

Expertise & Experience: An experienced researcher understands that a supplier is more than just a vendor; they are a partner in the scientific process. A reputable supplier will be transparent about the quality of their products and provide comprehensive analytical data. The decision to invest in a higher-purity compound from a trusted source, or to undertake the cost and time of custom synthesis, is a strategic one that can prevent costly and time-consuming troubleshooting later in the research pipeline.

-

Trustworthiness: A self-validating system of procurement and quality control builds trust in your experimental data. By independently verifying the identity and purity of critical reagents like 2,4-Dichlorobenzothiazole, you are ensuring that any observed biological activity or material property is attributable to the compound of interest and not an unknown impurity. This is the bedrock of trustworthy and publishable research.

Conclusion: A Call for Diligence

The procurement of 2,4-Dichlorobenzothiazole for research purposes serves as a salient case study in the broader challenge of sourcing specialized chemicals. The ambiguity surrounding its CAS number and the limited number of commercial suppliers highlight the need for researchers to be vigilant and proactive in their procurement strategies. By following a systematic approach of supplier identification, rigorous data evaluation, and in-house quality control, scientists can mitigate the risks associated with reagent variability and ensure the integrity of their research. Ultimately, the time and resources invested in qualifying your starting materials are a critical investment in the success of your scientific endeavors.

References

Sources

Methodological & Application

Application Note: Analytical Strategy for 2,4-Dichlorobenzothiazole Reaction Monitoring

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2,4-Dichlorobenzothiazole (2,4-DCBT) is a high-value scaffold in the synthesis of agrochemicals, dyes, and pharmaceutical intermediates. Its utility stems from the differential reactivity of its two chlorine substituents.

-

The C2-Chlorine: Highly electrophilic due to the activation by the adjacent thiazole nitrogen (

).[1] It is the primary site for Nucleophilic Aromatic Substitution ( -

The C4-Chlorine: Sterically hindered and electronically less activated. It typically requires metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or forcing conditions to react.

The Analytical Challenge: The primary failure mode in 2,4-DCBT chemistry is hydrolytic degradation . The C2-Cl bond is labile in the presence of aqueous base, converting the starting material into 4-chlorobenzothiazolin-2-one (the lactam form). This impurity is often UV-active and can co-elute with products if not specifically resolved.

This guide details the protocols to monitor the regioselective functionalization of C2 while strictly controlling hydrolysis.

Reaction Pathways & Critical Impurities

Understanding the flow of matter is prerequisite to selecting the analytical method. The diagram below illustrates the competing pathways that must be resolved.

Figure 1: Reaction landscape of 2,4-DCBT. The red path (hydrolysis) is the primary analytical target for quality control.

Method A: HPLC-UV/MS (Quantitative Monitoring)

Purpose: Accurate conversion calculation and impurity profiling. Scope: Essential for distinguishing the lactam impurity (benzothiazolinone) from the starting material.

Chromatographic Conditions

The benzothiazole core is moderately polar and basic. A standard C18 column is sufficient, but pH control is vital to prevent peak tailing caused by the thiazole nitrogen interacting with silanols.

| Parameter | Specification | Rationale |

| Column | C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Balances resolution with run time. End-capping reduces silanol interactions. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses ionization of the basic nitrogen, sharpening peaks. |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for heterocycles than Methanol. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | UV @ 254 nm & 280 nm | 254 nm is universal for aromatics; 280 nm often highlights the conjugated product. |

| Column Temp | 40°C | Improves mass transfer and reproducibility. |

Gradient Program

-

0.0 min: 90% A / 10% B (Equilibration)

-

10.0 min: 10% A / 90% B (Ramp to elute lipophilic bis-products)

-

12.0 min: 10% A / 90% B (Hold)

-

12.1 min: 90% A / 10% B (Re-equilibration)

Sample Preparation (Critical)

Stop-Flow Protocol:

-

Aliquot 50 µL of reaction mixture.

-

IMMEDIATELY quench into 950 µL of dry ACN (or MeOH).

-

Note: Do not quench with aqueous acid if the reaction is basic; this generates heat and may induce hydrolysis during sampling.

-

-

Filter through 0.22 µm PTFE filter.

Method B: GC-MS (Volatile Screening)

Purpose: Rapid identification of starting material and volatile byproducts (e.g., de-chlorinated species). Limitation: Not suitable for thermally unstable intermediates or high-molecular-weight adducts.

Instrument Parameters[10][11][12]

-

Inlet: Split mode (20:1), 250°C.

-

Column: HP-5ms or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Hold 50°C for 1 min.

-

Ramp 20°C/min to 280°C.

-

Hold 3 min.

-

Mass Spectral Interpretation[12]

-

2,4-DCBT Parent Ion: Look for

(characteristic Cl2 isotope pattern: 9:6:1). -

S_NAr Product: The mass shift will be

(loss of Cl) -

Hydrolysis Product: Look for

(Loss of Cl, gain of OH/keto tautomer).

Experimental Protocol: Monitoring a C2-Amination

Scenario: Reaction of 2,4-DCBT with Morpholine (Nucleophile) in THF.

Step 1: System Suitability Test (SST)

Before starting the reaction, inject a standard mix of:

-

2,4-DCBT (SM)[2]

-

4-chlorobenzothiazolin-2-one (Hydrolysis Impurity - often commercially available or synthesized by boiling SM in NaOH). Requirement: Resolution (

) > 1.5 between SM and Impurity. If they co-elute, adjust the gradient to start with more water (e.g., 95% A).

Step 2: Reaction Initiation & T0 Sampling

-

Charge 2,4-DCBT and THF.

-

Sample T0: Take a sample before adding the base/nucleophile. This confirms the integrity of the starting material (ensure no pre-existing hydrolysis).

Step 3: Kinetic Profiling

-

Add Morpholine and Base (e.g., DIPEA).

-

Sample at 15 min, 1 hr, and 4 hrs.

-

Data Analysis: Plot Area% of SM vs. Product.

-

Success Criteria: SM < 2.0% Area, Impurity < 1.0% Area.[3]

-

Red Flag: If Impurity > 5%, the solvent may be "wet" or the base is too hygroscopic.

-

Step 4: Workup Decision

-

If SM is consumed but Product yield is low, check for the "Bis-product" (reaction at C4). This usually elutes after the mono-product in Reverse Phase HPLC.

Analytical Decision Tree

Use this workflow to troubleshoot unexpected results during synthesis.

Figure 2: Logic flow for in-process control (IPC) of benzothiazole functionalization.

References

-

Reactivity of 2-Halobenzothiazoles

-

BenchChem Protocols. "Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole." (Accessed 2023). Confirming C2 activation by the thiazole nitrogen.[1]

-

(General Protocol Repository)

-

-

Hydrolysis Pathways

-

Analytical Methods (HPLC/GC)

- Journal of Agricultural and Food Chemistry. "Analysis of benzothiazole in wine using GC-MS." (Demonstrates volatility and GC suitability of the scaffold).

-

General Synthesis & Impurity Profiling

- ChemicalBook. "2-Chlorobenzothiazole Synthesis and Reaction Conditions."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]

- 3. 2-Chlorobenzothiazole synthesis - chemicalbook [chemicalbook.com]

- 4. DE3023227A1 - METHOD FOR PRODUCING 2-CHLORINE-BENZTHIAZOLES - Google Patents [patents.google.com]

- 5. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 6. jyoungpharm.org [jyoungpharm.org]

- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of Novel Antimicrobial Agents from 2,4-Dichlorobenzothiazole

For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Introduction: A Strategic Approach to Combating Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that can be developed into next-generation therapeutics.[1] Heterocyclic compounds, particularly those containing nitrogen and sulfur, have historically been a rich source of biologically active molecules and form the backbone of many approved drugs.[2] Among these, the benzothiazole nucleus is a privileged scaffold, with its derivatives exhibiting a wide spectrum of pharmacological activities, including potent antimicrobial effects.[3] This application note provides a comprehensive guide for the development of novel antimicrobial agents starting from the readily available precursor, 2,4-Dichlorobenzothiazole.

We will delve into the strategic design and synthesis of a diverse chemical library based on this scaffold, followed by detailed protocols for robust in vitro and in vivo evaluation of their antimicrobial efficacy. Furthermore, we will outline methodologies to elucidate the mechanism of action of promising lead compounds, a critical step in the drug development pipeline. The protocols described herein are grounded in established, authoritative standards to ensure the generation of reliable and reproducible data.

Chemical Synthesis: Building a Diverse Library of 2,4-Dichlorobenzothiazole Derivatives

The chemical reactivity of 2,4-Dichlorobenzothiazole offers multiple avenues for structural diversification. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom in the thiazole ring. This provides a straightforward handle to introduce a wide array of functional groups. The chlorine at the 4-position is less reactive to SNAr but can be targeted for modification through metal-catalyzed cross-coupling reactions.

Core Synthesis Strategy

Our strategy focuses on a systematic exploration of the chemical space around the 2,4-Dichlorobenzothiazole core. This involves:

-

Derivatization at the 2-position: Leveraging the high reactivity of the C2-Cl bond for nucleophilic substitution with various amines, thiols, and alcohols to generate a library of 2-substituted-4-chlorobenzothiazoles.

-

Derivatization at the 4-position: Employing palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, and alkyl groups at the C4-position.

-

Sequential Derivatization: A two-step approach where the 2-position is first modified via SNAr, followed by a cross-coupling reaction at the 4-position to create highly diverse structures.

Diagram: Synthetic Strategy Workflow

Caption: A workflow for the synthesis of diverse benzothiazole derivatives.

Protocol 1: Synthesis of 2-Amino-4-chlorobenzothiazole Derivatives via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of 2,4-Dichlorobenzothiazole with a primary or secondary amine.

Materials:

-

2,4-Dichlorobenzothiazole

-

Amine of choice (e.g., morpholine, piperidine, aniline derivatives)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) plates

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,4-Dichlorobenzothiazole (1.0 eq) in the chosen solvent (e.g., DMF, 5 mL per mmol of substrate) in a round-bottom flask, add the amine (1.1-1.5 eq) and the base (1.5-2.0 eq).

-

Attach a reflux condenser and heat the reaction mixture with stirring to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the amine and should be determined empirically.

-

Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

If a precipitate forms, collect it by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4-chlorobenzothiazole derivative.

-

Characterize the purified product by NMR spectroscopy (1H and 13C) and mass spectrometry to confirm its identity and purity.

In Vitro Antimicrobial Susceptibility Testing

The initial screening of the synthesized compound library for antimicrobial activity is a critical step. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed to ensure data quality and comparability.[2][4][5]

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of the synthesized compounds against a panel of clinically relevant bacterial and fungal strains.[6]

Materials:

-

Synthesized 2,4-Dichlorobenzothiazole derivatives

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

-

Negative control (broth only)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of concentrations. The final volume in each well should be 50 µL.

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Include a positive control well (broth with inoculum and a standard antimicrobial) and a negative control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the lowest concentration that shows a significant reduction in growth compared to the growth control.

Data Presentation: In Vitro Antimicrobial Activity

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Parent (2,4-DCBT) | >128 | >128 | >128 | >128 |

| Derivative 1 | 16 | 32 | 64 | 32 |

| Derivative 2 | 8 | 16 | 32 | 16 |

| Ciprofloxacin | 1 | 0.25 | 1 | N/A |

| Fluconazole | N/A | N/A | N/A | 2 |

Elucidation of the Mechanism of Action

Understanding how a novel antimicrobial agent kills or inhibits the growth of a pathogen is crucial for its development. A variety of assays can be employed to investigate the molecular target of a compound.

Diagram: Mechanism of Action Investigation Workflow

Caption: A workflow for investigating the mechanism of action of antimicrobial compounds.

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

This assay determines if a compound inhibits the activity of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[7]

Materials:

-

Purified bacterial DNA gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

ATP

-

Assay buffer (containing MgCl2, KCl, Tris-HCl)

-

Test compound

-

Positive control inhibitor (e.g., ciprofloxacin)

-

Agarose gel electrophoresis system

-

DNA intercalating dye (e.g., ethidium bromide)

Procedure:

-

Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and ATP.

-

Add the test compound at various concentrations to the reaction mixtures. Include a positive control with a known gyrase inhibitor and a negative control with no compound.

-

Initiate the reaction by adding DNA gyrase to each mixture.

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reactions by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

-

Analyze the reaction products by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with an intercalating dye. Inhibition of gyrase activity will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control.

In Vivo Efficacy and Toxicity Assessment

Promising candidates from in vitro studies must be evaluated in animal models to assess their efficacy and safety in a whole-organism context. Murine models of infection are the gold standard, while zebrafish larvae offer a high-throughput alternative for initial in vivo screening.

Protocol 4: Murine Sepsis Model

This protocol describes a cecal ligation and puncture (CLP) model of sepsis in mice to evaluate the in vivo efficacy of a lead compound.[8]

Materials:

-

Male or female mice (e.g., C57BL/6), 8-12 weeks old

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Suture material

-

Test compound formulated for administration (e.g., in saline or a suitable vehicle)

-

Bacterial strain for induction of sepsis (e.g., E. coli)

-

Apparatus for monitoring animal health (e.g., temperature probe, scale)

Procedure:

-

Anesthetize the mouse and perform a midline laparotomy to expose the cecum.

-

Ligate the cecum below the ileocecal valve and puncture it with a needle of a specific gauge to induce sepsis of a desired severity.

-

Return the cecum to the peritoneal cavity and close the abdominal incision with sutures.

-

Administer the test compound at a predetermined dose and route (e.g., intraperitoneal or intravenous) at a specified time post-CLP. Include a vehicle control group.

-

Monitor the animals for survival, weight loss, and clinical signs of illness over a period of several days.

-

At the end of the experiment, or at predetermined time points, collect blood and organs for bacterial load determination (CFU counts) and analysis of inflammatory markers.

-